FR181157
Description
Contextualization within Prostacyclin (PGI2) Receptor Agonism Research
Prostacyclin (PGI2) is an important endogenous lipid mediator that exerts its biological effects primarily through activation of the IP receptor, a G-protein-coupled receptor guidetopharmacology.orgresearchgate.netresearchgate.net. Activation of the IP receptor is known to lead to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation researchgate.net. Research into IP receptor agonists is driven by the therapeutic potential of modulating these effects, particularly in conditions like pulmonary arterial hypertension (PAH) and thrombotic disorders researchgate.netknu.edu.af.
FR181157 has been investigated for its binding affinity and agonistic activity at the IP receptor. Studies have shown that this compound exhibits potent binding affinity for the human recombinant IP receptor nih.gov. For instance, it has been reported to have a binding affinity (Ki) of 54 nM for the IP receptor medchemexpress.com. Its ability to inhibit platelet aggregation, a key effect of PGI2, has also been demonstrated, with reported IC50 values in the nanomolar range nih.govmedchemexpress.com. These findings position this compound as a compound of interest within the broader field of IP receptor agonism research, particularly in the search for compounds with favorable pharmacological properties.
The IP receptor is one of several prostanoid receptors, including DP, EP, and TP receptors, which are activated by different prostaglandins (B1171923) and thromboxanes researchgate.netresearchgate.net. Research aims to identify compounds that are selective for the IP receptor to minimize off-target effects mediated by other prostanoid receptors guidetopharmacology.orgnih.gov. This compound has shown selectivity for the human IP receptor over other members of the human prostanoid receptor family in some studies nih.gov.
Historical Development and Significance of Non-Prostanoid Mimetics
The historical development of non-prostanoid prostacyclin mimetics arose from the need for compounds that overcome some of the limitations of natural prostacyclin and its prostanoid analogues, such as chemical instability and short duration of action mdpi.comknu.edu.af. Early prostacyclin analogues, while demonstrating the therapeutic potential of IP receptor activation, often faced challenges related to metabolic stability and oral bioavailability mdpi.com.
The search for non-prostanoid structures began to identify compounds that could interact with the IP receptor but possessed improved pharmacokinetic properties mdpi.comknu.edu.af. This involved exploring diverse chemical scaffolds that could functionally mimic the interaction of prostacyclin with its receptor mdpi.com. The discovery and investigation of compounds like this compound represent a part of this effort to develop stable and orally active IP receptor agonists mdpi.commedchemexpress.com.
The significance of non-prostanoid mimetics lies in their potential to offer alternative therapeutic options with potentially better stability, pharmacokinetic profiles, and selectivity compared to their prostanoid counterparts mdpi.comresearchgate.net. The development of non-prostanoid agonists like selexipag (B1681723) (a compound structurally distinct from this compound but also a non-prostanoid IP agonist) highlights the success of this approach in bringing new therapies to clinical use for conditions like PAH faimallusr.com. The research surrounding this compound contributes to the understanding of the structural requirements for IP receptor activation by non-prostanoid scaffolds and informs the design of future compounds researchgate.net.
Data Table: In Vitro Activity of this compound
| Assay | Species/Receptor | Parameter | Value | Reference |
| Platelet Aggregation Inhibition (ADP-induced) | Human Platelets | IC50 | 60 nM | medchemexpress.com |
| Platelet Aggregation Inhibition | Human Platelets | IC50 | 5.8 nM | nih.gov |
| IP Receptor Binding | Human Recombinant IP Receptor | Ki | 54 nM | medchemexpress.com |
| IP Receptor Binding | Human Recombinant IP Receptor | Ki | 6.1 nM | nih.gov |
| Prostanoid Receptor Selectivity | Human Prostanoid Receptors | Selectivity | Selective for IP | nih.gov |
Note: Variations in reported values may be due to differences in experimental conditions.
Detailed Research Findings:
Detailed research on this compound has focused on its synthesis, in vitro activity, and pharmacokinetic properties medchemexpress.comresearchgate.net. Studies have described stereoselective synthesis methods for obtaining this compound researchgate.net. Investigations into its metabolism have also been conducted, leading to the identification of active metabolites nih.gov. Structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to different parts of the molecule to identify derivatives with improved potency or pharmacokinetic profiles researchgate.netresearchgate.netnih.gov. For example, modifications to the cyclohexene-linker of this compound have led to the discovery of novel IP receptor agonists researchgate.netnih.gov.
Research findings indicate that this compound functions as a potent agonist at the IP receptor, leading to the inhibition of platelet aggregation nih.govmedchemexpress.com. Its non-prostanoid structure provides a basis for developing compounds with potentially enhanced stability compared to natural prostacyclin mdpi.com. The exploration of this compound and its derivatives contributes valuable data to the understanding of how non-prostanoid compounds can effectively interact with the IP receptor and elicit desired biological responses.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
171046-15-4 |
|---|---|
Molecular Formula |
C30H26NNaO4 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
sodium 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetate |
InChI |
InChI=1S/C30H27NO4.Na/c32-27(33)20-34-25-16-9-10-21(19-25)18-24-15-7-8-17-26(24)30-31-28(22-11-3-1-4-12-22)29(35-30)23-13-5-2-6-14-23;/h1-6,9-14,16-17,19,24H,7-8,15,18,20H2,(H,32,33);/q;+1/p-1/t24-;/m0./s1 |
InChI Key |
DPECFBBZFTXROT-JIDHJSLPSA-M |
Isomeric SMILES |
C1CC=C([C@@H](C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Canonical SMILES |
C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-181157; FR 181157; FR181157; FR-181157 Free Base. |
Origin of Product |
United States |
Synthetic Methodologies for Fr181157 and Its Analogues
Stereoselective Synthesis Approaches for FR181157
The molecular structure of this compound contains critical chiral centers that are essential for its biological activity. Therefore, establishing precise control over its stereochemistry during synthesis is paramount. Methodologies have been developed to ensure the correct three-dimensional arrangement of atoms, leading to the desired potent and selective IP receptor agonist.
Chiral Epoxide Formation via Asymmetric Dihydroxylation (Sharpless AD Reaction)
A pivotal step in the stereoselective synthesis of this compound is the creation of a key chiral epoxide intermediate. This is achieved with high enantiomeric excess through the Sharpless Asymmetric Dihydroxylation (AD) reaction. researchgate.netdntb.gov.uaresearchgate.net This powerful and reliable method allows for the introduction of a specific stereocenter, which is crucial for the compound's ultimate biological function and efficacy at the IP receptor. researchgate.netdntb.gov.uaresearchgate.net
The Sharpless Asymmetric Dihydroxylation is a chemical reaction that converts an alkene into a vicinal diol (a compound with two adjacent hydroxyl groups). The stereochemistry of the resulting diol is directed by a chiral ligand, typically derived from quinine (B1679958) alkaloids. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant. The choice of the chiral ligand (either AD-mix-α, containing (DHQ)₂PHAL, or AD-mix-β, containing (DHQD)₂PHAL) determines which face of the alkene is hydroxylated, thus producing one of two possible enantiomers of the diol. This diol is then readily converted into the required chiral epoxide, which serves as a critical building block for the rest of the synthesis.
Strategies for Non-Prostaglandin Skeleton Synthesis
This compound is classified as a prostaglandin (B15479496) mimetic, meaning it mimics the biological effects of prostaglandins (B1171923) like PGI₂, but it notably lacks the traditional prostanoid skeleton. researchgate.netdntb.gov.uaresearchgate.net The synthetic strategy, therefore, involves the construction of a unique molecular framework that positions the key functional groups in a spatial arrangement that allows for effective binding to and activation of the IP receptor, without replicating the classic five-membered ring structure of prostaglandins.
Development of this compound Derivatives and Analogues
To improve upon the pharmacological profile of this compound, extensive research has been conducted to synthesize derivatives and analogues. These efforts focus on modifying specific parts of the molecule to enhance properties such as oral bioavailability, metabolic stability, and potency.
Replacement of Core Linker Moieties (e.g., Cyclohexene-linker)
One of the key areas of modification in the development of this compound analogues has been the replacement of the cyclohexene-linker moiety. Structure-activity relationship (SAR) studies have been conducted to explore how changes in this part of the molecule affect IP receptor agonism. These studies led to the discovery that the cyclohexene (B86901) ring could be replaced with other cyclic or aromatic systems to produce novel, potent, and orally active non-prostanoid PGI₂ mimetics.
An example of this approach is the synthesis of compound FR207845 , where the cyclohexene linker of this compound was replaced. This modification resulted in a potent IP receptor agonist with good oral bioavailability, demonstrating that the linker region is a viable site for structural variation to optimize the drug-like properties of the compound.
| Compound | Linker Moiety | Key Finding |
| This compound | Cyclohexene | Potent IP receptor agonist |
| FR207845 | Substituted linker | Potent IP receptor agonist with good oral bioavailability |
Synthesis of Active Metabolites and Their Analogues
The study of a drug's metabolism is crucial for understanding its in vivo behavior, including its duration of action and potential for active metabolites. However, detailed information regarding the specific metabolic pathways of this compound and the subsequent synthesis of its active metabolites and their analogues is not extensively described in the available scientific literature. Such studies are critical for a complete understanding of the compound's pharmacology but appear to be limited in the public domain.
Novel Synthetic Routes for IP Receptor Agonists (e.g., N-Aminoethyl Cyclic Amines)
In the broader search for new and efficient ways to synthesize IP receptor agonists that are not structurally analogous to PGI₂, novel methodologies have been developed. One such efficient method involves the synthesis of N-aminoethyl cyclic amines through the decarboxylative ring-opening of N-aryloxazolidin-2-ones. This method offers a practical and scalable route to key intermediates.
The process involves the nucleophilic ring-opening of a 3-(4-chlorophenyl)-oxazolidin-2-one with a cyclic amine, such as 4-piperidinol. This step is followed by a selective O-alkylation to yield the final IP agonist. This synthetic route is advantageous as it avoids significant side reactions and is suitable for industrial-scale preparation. The resulting compounds have demonstrated potent and selective IP agonistic activity with favorable pharmacokinetic properties, such as a long half-life.
Molecular and Cellular Pharmacology of Fr181157
Characterization of Prostacyclin (IP) Receptor Agonism
FR181157 functions as an agonist at the IP receptor, a G protein-coupled receptor that plays a key role in regulating platelet function and vascular tone. verywellmind.com
Ligand Binding Affinity and Selectivity for the IP Receptor
Studies have demonstrated that this compound exhibits potent binding affinity for the human recombinant IP receptor. One study reported a Ki value of 6.1 nM for a metabolite of this compound with an epoxy ring, indicating high affinity binding to the IP receptor. nih.govnih.gov This metabolite also showed selectivity for the human IP receptor over other members of the human prostanoid receptor family. nih.govnih.gov Another study on related compounds, which replaced the cyclohexene-linker of this compound, also reported potent binding affinity for the human recombinant IP receptor with Ki values of 20 nM and selectivity for human IP over other prostanoid receptors. semanticscholar.org
| Compound/Metabolite | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| This compound Metabolite | Human recombinant IP | 6.1 nM | Selective over other human prostanoid receptors |
| Related Compounds | Human recombinant IP | 20 nM | Selective over other human prostanoid receptors |
Agonist Efficacy at the IP Receptor
This compound has been shown to exhibit high potency and agonist efficacy at the IP receptor. researchgate.netnih.gov Agonist efficacy refers to the ability of a ligand to activate a receptor and elicit a cellular response. The potent efficacy of this compound at the IP receptor is central to its pharmacological activity. researchgate.netnih.gov
Downstream Intracellular Signaling Pathways Modulated by this compound
Activation of the IP receptor by agonists like this compound triggers intracellular signaling cascades, primarily mediated through G proteins. nih.gov
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Accumulation
The IP receptor is coupled to Gs proteins. nih.govidrblab.net Upon agonist binding, the activated Gs subunit stimulates adenylyl cyclase (also known as adenylate cyclase), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govproteopedia.orgfrontiersin.orgmoleculardevices.com This leads to an increase in intracellular cAMP levels. Elevated cAMP is a key second messenger that mediates many of the downstream effects of IP receptor activation, including the inhibition of platelet aggregation. nih.govmoleculardevices.com While direct experimental data explicitly showing this compound's effect on adenylate cyclase activation and cAMP accumulation were not found in the provided snippets, the established mechanism of IP receptor signaling strongly implies this pathway is involved in this compound's action.
Protein Kinase Activity Profiling in Response to this compound
Activation of cAMP signaling pathways often leads to the activation of protein kinase A (PKA). wikipedia.org PKA, in turn, phosphorylates various downstream protein targets, modulating their activity and ultimately leading to the observed cellular responses. denistitovlab.orgfrontiersin.org While general information about protein kinase activity and its regulation exists, specific details on how this compound directly influences protein kinase activity profiles were not available in the provided search results. denistitovlab.orgfrontiersin.orgnih.govnih.gov
In Vitro Biological Activity: Platelet Aggregation Inhibition
A significant in vitro biological activity of this compound and its active metabolites is the inhibition of platelet aggregation. nih.gov Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a therapeutic target for preventing blood clots. frontiersin.orgsci-hub.sejucvm.com The ability of this compound to inhibit platelet aggregation is consistent with its role as an IP receptor agonist, as activation of this receptor leads to increased cAMP levels, which is known to inhibit platelet activation and aggregation. nih.govnih.govrndsystems.com An active metabolite of this compound with an epoxy ring demonstrated high anti-aggregative potency with an IC50 of 5.8 nM. nih.gov
Concentration-Dependent Inhibition of ADP-Induced Platelet Aggregation
Platelet aggregation is a crucial process in hemostasis, but aberrant aggregation can contribute to thrombotic events. nih.govkegg.jp Adenosine diphosphate (B83284) (ADP) is a key agonist that induces platelet activation and aggregation by binding to specific receptors on the platelet surface, primarily P2Y1 and P2Y12. nih.govkegg.jppharmgkb.orghaematologica.org Activation of these receptors triggers intracellular signaling pathways that lead to platelet shape change and the exposure of binding sites for fibrinogen on the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex, the final common pathway for platelet aggregation. nih.govkegg.jppharmgkb.orgnih.gov
This compound has been shown to inhibit ADP-induced human platelet aggregation in a concentration-dependent manner. medchemexpress.comresearchgate.net This inhibitory effect is consistent with its role as a PGI2 mimetic, as PGI2 is known to inhibit platelet aggregation. nih.govmdpi.comscbt.com Studies have demonstrated that this compound exhibits anti-aggregative potency, with an IC50 value reported as 60 nM. medchemexpress.com
Data on the concentration-dependent inhibition of ADP-induced platelet aggregation by this compound can be summarized as follows:
| Compound | Agonist Used for Induction | IC50 (nM) |
| This compound | ADP | 60 |
Note: IC50 represents the half maximal inhibitory concentration.
Analysis of the Locus of Biological Action at the PGI2 Receptor
The biological actions of prostacyclin (PGI2) are mediated through its specific receptor, the IP receptor, a G protein-coupled receptor. nih.govpatsnap.comresearchgate.net Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet activation and aggregation. nih.govnih.gov
Research indicates that the locus of biological action for this compound is the platelet prostacyclin (PGI2) receptor. researchgate.netnih.govnih.gov this compound functions as an agonist at this receptor. medchemexpress.comabmole.com Evidence supporting this includes the observation that this compound increases intraplatelet cAMP accumulation and stimulates platelet membrane-bound adenylate cyclase in a concentration-dependent fashion, which are downstream effects of IP receptor activation. researchgate.net Furthermore, studies involving the displacement of [3H]iloprost, a known IP receptor agonist, from platelet membranes by this compound indicate binding to the PGI2 receptor. researchgate.net
This compound exhibits high binding affinity for the IP receptor, with a reported Ki value of 54 nM. medchemexpress.com Structure-activity relationship studies have provided insights into the structural features of this compound and related compounds that are important for binding to the platelet PGI2 receptor and inhibiting ADP-induced platelet aggregation. researchgate.net These studies suggest that a vicinally diphenylated pyrazole (B372694) substituted with an omega-alkanoic acid side chain of a specific length is important for activity. researchgate.net
Data on the binding affinity of this compound for the IP receptor can be summarized as follows:
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | IP receptor | 54 nM |
Note: Ki represents the inhibition constant.
Metabolism studies of this compound have also led to the discovery of active metabolites, some of which exhibit potent binding affinity for the human recombinant IP receptor and anti-aggregative potency. nih.gov For instance, one metabolite with an epoxy ring showed a Ki value of 6.1 nM for the human recombinant IP receptor and an IC50 of 5.8 nM for anti-aggregative potency, along with selectivity for the human IP receptor over other prostanoid receptors. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles for Fr181157
Identification of Key Structural Determinants for IP Receptor Binding
SAR studies have identified several key structural determinants within the FR181157 scaffold that are essential for effective binding to the IP receptor.
Role of Side Chain Length and Architecture (e.g., Carboxylic Acid Moiety)
The side chain containing the carboxylic acid moiety is critical for the antiaggregatory activity of diphenylpyrazine derivatives, a class of compounds related to this compound. researchgate.netcolab.ws Research indicates that the length of this linker and the presence of the carboxylic acid group are vital for potent inhibition of platelet aggregation. researchgate.netcolab.ws Studies on other non-prostanoid PGI2 mimetics have also highlighted the importance of the topological relationship between the carboxylic acid terminus and other lipophilic regions, such as diphenyl groups, for high affinity interaction with IP receptors. researchgate.net The carboxylic acid function is a common feature in many biologically active molecules and its interaction with target proteins is well-established in SAR studies across various compound classes. unl.eduresearchgate.netnih.gov
Importance of Nitrogen Atom Adjacent to Pyrazine (B50134) Ring in Diphenylpyrazine Derivatives
In diphenylpyrazine derivatives, the nitrogen atom adjacent to the pyrazine ring plays a critical role in the antiaggregatory activity. researchgate.netcolab.ws This suggests that the electronic and steric properties conferred by this nitrogen are important for proper interaction with the IP receptor binding site. The pyrazine ring itself is a significant pharmacophore in medicinal chemistry, found in various biologically active compounds. colab.wsmdpi.comnih.gov
Topological Relationship of Phenyl Rings and Potency
The spatial arrangement and relationship of the phenyl rings within the this compound structure and its analogues are significant for potency. Studies on related diphenylated heterocycles have shown that potency is dependent on the topological relationship of the two phenyl rings with the side chain. researchgate.net This suggests that these aromatic rings occupy a specific lipophilic pocket or region within the IP receptor binding site, and their correct positioning is crucial for high-affinity binding and subsequent activation.
Impact of Aromatic Ring Substitutions and Modifications on Activity
Substitutions and modifications on the aromatic rings of this compound analogues can have a marked sensitivity on biological activity. researchgate.net For instance, in studies on diphenyl oxazole (B20620) derivatives, introducing substituents to the phenyl rings showed that only specific modifications, such as bis-4-methyl substitution, enhanced potency compared to the parent structure. researchgate.net Substitution at ortho or meta positions, or replacing phenyl rings with other moieties like thiopheneyl or cyclohexyl, generally resulted in compounds that were less effective. researchgate.net This underscores the importance of specific electronic and steric contributions of the aromatic rings and their substituents for optimal interaction with the IP receptor. The impact of substituents on aromatic rings is a fundamental concept in SAR, influencing electron density and reactivity through inductive and resonance effects. libretexts.orglibretexts.orgnih.gov
Rational Design and Optimization of this compound Analogues
The understanding gained from SAR studies has facilitated the rational design and optimization of this compound analogues to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. researchgate.netcolab.ws
Development of Novel Non-Prostanoid PGI2 Mimetics (e.g., FR207845)
SAR studies initiated to replace the cyclohexene-linker present in this compound led to the discovery of novel compounds, such as FR207845. researchgate.netresearchgate.netnih.govbioworld.com FR207845 was identified as a potent non-prostanoid PGI2 mimetic with favorable properties, including good oral bioavailability. researchgate.netresearchgate.netnih.gov This demonstrates how targeted structural modifications based on SAR insights can lead to the development of optimized drug candidates with improved pharmacological profiles compared to the initial lead compound.
Exploration of Different Heterocyclic Scaffolds (e.g., Oxazole, Pyrazinone)
The chemical compound this compound is characterized by the presence of a 4,5-diphenyl-1,3-oxazole ring system, which is integral to its activity as a potent prostacyclin mimetic researchgate.netzhanggroup.org. Structure-activity relationship (SAR) studies on this compound and its derivatives have provided valuable insights into the importance of this heterocyclic core and the impact of its modification or replacement on biological activity researchgate.net.
Initial SAR investigations centered on modifications around the oxazole ring and the tethers connecting it to other parts of the molecule. These studies indicated that the biological activity was sensitive to both the identity of the concatenating atoms and the pattern of substitution on the adjacent phenyl rings researchgate.net. This highlights the specific spatial and electronic requirements around the oxazole moiety for optimal interaction with the target receptor.
Further exploration of the SAR involved investigating whether other heterocyclic scaffolds could effectively substitute the oxazole ring while retaining or improving activity. These studies revealed a less stringent SAR regarding the heterocycle identity than initially anticipated researchgate.net. It was found that various 5- and 6-membered heterocycles could effectively replace the oxazole ring of this compound and related analogs researchgate.net.
A notable area of exploration involved the synthesis and evaluation of diphenylpyrazine derivatives as potential nonprostanoid prostacyclin receptor agonists researchgate.net. Structure-activity relationship studies on these pyrazine analogs, particularly focusing on the side chain containing the carboxylic acid moiety, demonstrated that the length of the linker and the presence of a nitrogen atom adjacent to the pyrazine ring were critical for antiaggregatory activity researchgate.net. This research led to the identification of 2-amino-5,6-diphenylpyrazine derivatives that exhibited potent inhibition of platelet aggregation researchgate.net.
Comparative studies between the oxazole-based this compound and certain pyrazinone analogs demonstrated that the diphenylmethyl moiety could function as an effective isostere for the 4,5-diphenylated heterocycles, with some pyrazinone derivatives showing similar platelet inhibitory activity to the oxazole counterparts researchgate.net. For instance, one study reported 2-amino-5,6-diphenylpyrazine derivatives with potent platelet aggregation inhibition, showing IC₅₀ values in the low micromolar range researchgate.net. Among these, certain compounds were identified as orally available and long-lasting prostacyclin receptor agonists researchgate.net.
The exploration of different heterocyclic scaffolds, such as the replacement of the oxazole ring with a pyrazinone core, underscores the efforts to optimize the pharmacological properties of this compound-like compounds. These studies demonstrate that while the oxazole ring is key to the activity of this compound, other heterocyclic systems, particularly appropriately substituted pyrazinones, can serve as effective bioisosteres, leading to potent and potentially improved prostacyclin receptor agonists.
Table 1: Comparative Activity of this compound and Representative Pyrazinone Analogs
| Compound Class | Heterocycle | Representative Example | Platelet Aggregation IC₅₀ | IP Receptor Affinity (Kᵢ) | Notes |
| This compound | Oxazole | This compound | ~60 nM researchgate.net | 54 nM researchgate.net | Potent prostacyclin mimetic researchgate.net |
| Pyrazinone Derivative | Pyrazinone | 2-amino-5,6-diphenylpyrazine derivatives (e.g., 15b) | 0.2 µM researchgate.net | Not specified | Potent inhibition of platelet aggregation, orally available, long-lasting researchgate.net |
Note: IC₅₀ and Kᵢ values are representative and may vary depending on the specific assay conditions and the exact derivative structure within the class.
Preclinical Pharmacodynamics of Fr181157 in Biological Systems
Evaluation in In Vitro Models of Vascular Biology
In vitro models are crucial for dissecting the direct effects of a compound on specific cell types and pathways involved in vascular function.
Characterization of Effects in Human Platelet Preparations
Platelets are anucleated cells derived from megakaryocytes that play a central role in hemostasis and thrombosis. haematologica.org In vitro studies using human platelet preparations are essential for evaluating a compound's direct effects on platelet function, such as aggregation and activation. dntb.gov.ua Different methods exist for preparing platelets, including platelet-rich plasma (PRP) and buffy-coat-derived platelets, and the preparation method can influence the degree of platelet activation observed in vitro. nih.gov
FR181157 has been described as an orally active prostacyclin mimetic. colab.wsresearchgate.net Prostacyclin (PGI2), primarily produced by vascular endothelium, is known for its potent inhibitory effects on platelet aggregation. researchgate.net Therefore, it is expected that this compound, as a prostacyclin mimetic, would exhibit inhibitory effects on human platelet aggregation in vitro. While specific data from the search results detailing this compound's in vitro effects on human platelet preparations are limited, its classification as a prostacyclin mimetic strongly suggests this mechanism of action.
Assessment in In Vivo Animal Models of Thrombotic and Vascular Disorders
Models of Platelet Function and Thrombosis in Rodents
Rodent models, particularly mouse models, are widely used to study platelet function and thrombosis in vivo. haematologica.orgnc3rs.org.uknih.gov These models allow for the investigation of thrombus formation in the vascular system of a living organism, overcoming some limitations of in vitro assays that cannot fully replicate the complex hemodynamic and spatiotemporal interactions involved in thrombus generation. platelets.eu Various techniques, including intravital microscopy, are employed to monitor thrombus formation in real-time in these models. platelets.eu
This compound is described as an orally active prostacyclin mimetic. colab.wsresearchgate.net Prostacyclin and its stable analogs have therapeutic applications, including the preservation of platelet function. researchgate.net Given its classification and the known role of prostacyclin in inhibiting platelet aggregation and its use in treating conditions like pulmonary hypertension, this compound would likely be evaluated in rodent models to assess its ability to inhibit platelet function and reduce thrombus formation in vivo. While direct experimental data from the search results on this compound in rodent models of platelet function and thrombosis are not explicitly detailed, its pharmacological profile suggests that such studies would be relevant and likely conducted during its preclinical development.
Animal Models Mimicking Vascular Diseases
Animal models are crucial for studying various vascular diseases, including atherosclerosis and arterial stiffness. nih.govnih.gov Rodent models, such as ApoE-/- and LDLR-/- mice, are commonly used to study atherosclerosis. nih.gov These models help in understanding disease pathogenesis and evaluating potential therapeutic agents. nih.gov
This compound is characterized as an orally active prostacyclin mimetic. colab.wsresearchgate.net Disturbances in the prostacyclin system have implications for vascular diseases, particularly hypertension and atherosclerosis. researchgate.net Prostacyclin analogs are being investigated for their potential antiatherosclerotic properties. researchgate.net Therefore, it is plausible that this compound would be assessed in animal models mimicking vascular diseases to investigate its effects on disease progression, vascular remodeling, or other relevant parameters. Although specific data from the search results regarding this compound's evaluation in animal models mimicking vascular diseases are not provided, its pharmacological class and the known roles of prostacyclin in vascular health suggest this as a relevant area of preclinical investigation.
Therapeutic Potential and Translational Research Directions for Fr181157
Preclinical Efficacy in Modulating Pathological Processes
Preclinical studies have explored the effects of FR181157 and related compounds on various pathological processes, primarily focusing on their interaction with the IP receptor and subsequent effects on platelet aggregation and vascular function.
Implications for Anti-Thrombotic Interventions
This compound has demonstrated potent anti-aggregative properties in preclinical settings. A metabolism study of this compound led to the discovery of new oxazole (B20620) derivatives as active metabolites. nih.govresearchgate.net One such metabolite exhibited high anti-aggregative potency with an IC₅₀ of 5.8 nM and potent binding affinity for the human recombinant IP receptor with a Kᵢ value of 6.1 nM. nih.govresearchgate.net This metabolite also showed selectivity for the human IP receptor over other members of the human prostanoid receptor family. nih.gov
The ability of this compound and its derivatives to inhibit platelet aggregation suggests significant potential for anti-thrombotic interventions. researchgate.netknu.edu.af Platelet aggregation is a key event in the formation of blood clots (thrombi), which can lead to serious cardiovascular events such as myocardial infarction and stroke. researchgate.netlungdiseasesjournal.com By acting as an IP receptor agonist, this compound mimics the effects of endogenous prostacyclin, thereby inhibiting platelet activation and aggregation. researchgate.netguidetopharmacology.org
Research on related non-prostanoid prostacyclin mimetics has also shown potent inhibition of ADP-induced human platelet aggregation. researchgate.netcolab.ws For instance, a meta-substituted cis-(ethenylphenoxy)acetic acid derivative demonstrated an IC₅₀ of 0.18 µM in inhibiting ADP-induced platelet aggregation and displaced [³H]iloprost from human platelet membranes with an IC₅₀ of 6 nM. researchgate.net These findings support the potential of IP receptor agonists like this compound as anti-thrombotic agents.
Considerations for Vascular Homeostasis and Disease Management
Vascular homeostasis is a delicate balance maintained by various factors, including the endothelium, which plays a key role in regulating vascular tone, blood pressure, and preventing thrombosis. nih.govknu.edu.af Endothelial dysfunction, characterized by impaired vasodilation, increased platelet aggregation, and a shift towards a procoagulant state, contributes to the development of vascular diseases. nih.govknu.edu.af
Prostacyclin (PGI2), by promoting vasodilation and inhibiting platelet aggregation, is a critical mediator in maintaining vascular homeostasis. nih.gov Agonists of the IP receptor, such as this compound, are designed to restore or enhance these protective effects. By activating the IP receptor, this compound can contribute to improved vascular tone and reduced propensity for thrombosis, addressing key aspects of vascular dysfunction. guidetopharmacology.orgnih.gov
The PGI2/TXA2 balance is particularly important in the regulation of vascular function. nih.gov Disturbances in this balance have been associated with various vascular disorders. nih.gov this compound, as a PGI2 mimetic, has the potential to help re-establish this balance, thereby supporting vascular homeostasis and potentially mitigating the progression of vascular diseases.
Potential for Specific Vascular Disorders (e.g., Pulmonary Arterial Hypertension, Arteriosclerosis Obliterans)
The therapeutic potential of IP receptor agonists like this compound extends to specific vascular disorders where impaired prostacyclin signaling or an imbalance in vascular mediators plays a significant role in pathogenesis.
Pulmonary Arterial Hypertension (PAH) is a severe disease characterized by increased pulmonary vascular resistance, leading to right heart failure. researchgate.netmayoclinic.orgorpha.net Vascular remodeling, including the narrowing and obliteration of pulmonary arteries, is a hallmark of PAH. orpha.net PGI2 is a known pulmonary vasodilator and inhibitor of platelet aggregation, and its deficiency or impaired signaling contributes to the pathology of PAH. guidetopharmacology.orgnih.gov Therapies targeting the prostacyclin pathway are established treatments for PAH. colab.wsantpedia.com Given its activity as a potent IP receptor agonist, this compound holds potential as a therapeutic agent for PAH by promoting pulmonary vasodilation and inhibiting the vascular remodeling process. guidetopharmacology.org Research on other IP receptor agonists, such as NS-304 (and its active form MRE-269), has indicated promise for the treatment of PAH. colab.ws
Arteriosclerosis Obliterans (ASO) is an occlusive arterial disease primarily affecting the lower extremities, caused by atherosclerosis. nih.govwikipedia.org It is characterized by lesions in the arterial intima and can lead to reduced blood flow and symptoms like intermittent claudication. nih.govmhmedical.com While atherosclerosis is a complex process involving inflammation, lipid deposition, and smooth muscle cell proliferation, thrombosis also plays a critical role in the acute events associated with ASO, such as acute limb ischemia. mhmedical.com Given its anti-aggregative properties, this compound could potentially offer benefits in managing ASO by reducing the risk of thrombotic complications and potentially influencing vascular tone. researchgate.netknu.edu.af Other prostacyclin analogues have shown effects on platelet aggregation and vasodilation, which are relevant in the context of peripheral arterial disease. researchgate.netcolab.ws
While direct extensive preclinical data specifically on this compound for ASO was not prominently found in the provided snippets, its mechanism of action as an IP receptor agonist and its anti-thrombotic effects suggest a plausible therapeutic avenue that warrants further investigation in this area.
Data Table: Preclinical Potency of this compound Metabolite
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Anti-aggregative Potency (IC₅₀) | Selectivity |
| This compound Metabolite | Human recombinant IP | 6.1 nM | 5.8 nM | Selective for IP |
Data Table: Potency of Related Non-Prostanoid PGI2 Mimetics on Platelet Aggregation
| Compound | Target Action | Anti-aggregative Potency (IC₅₀) | Displacement of [³H]iloprost (IC₅₀) |
| 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid | Inhibition of ADP-induced aggregation | 0.4 µM | Not specified |
| Meta-substituted cis-(ethenylphenoxy)acetic acid | Inhibition of ADP-induced aggregation | 0.18 µM | 6 nM |
Detailed Research Findings:
Studies have focused on the synthesis and biological activity of this compound and its derivatives as orally active prostacyclin mimetics. nih.govresearchgate.netresearchgate.net The discovery of active metabolites, such as an oxazole derivative with an epoxy ring, highlighted the metabolic transformation of this compound and the potent anti-aggregative and IP receptor binding properties of these metabolites. nih.govresearchgate.net Structure-activity relationship studies have been conducted to identify compounds with improved potency and pharmacokinetic properties, including efforts to replace the cyclohexene-linker of this compound. researchgate.netresearchgate.netacs.org These studies have contributed to the understanding of the structural features required for potent IP receptor agonism and anti-platelet activity in this class of compounds. researchgate.net The development of non-prostanoid mimetics like this compound aims to overcome some of the limitations of native prostacyclin, such as its chemical instability and short half-life. researchgate.net
Advanced Research Methodologies Applied to Fr181157 and Its Target
Structural Biology Investigations of the IP Receptor and Ligand Interactions
Structural biology techniques provide invaluable insights into the three-dimensional architecture of the IP receptor and how ligands like FR181157 bind and induce conformational changes.
Structural studies, particularly those utilizing cryo-EM, allow for the detailed elucidation of how ligands interact with the IP receptor binding pocket. For instance, cryo-EM structures of the IP receptor bound to agonists like treprostinil (B120252) and MRE-269 have revealed specific interactions, including salt bridges and hydrogen bonds, between residues in the receptor's transmembrane helices and extracellular loops and functional groups on the ligands. mims.comwikidoc.org These studies highlight the distinct features governing IP receptor ligand binding and receptor activation. mims.comwikidoc.org By providing atomic-level details of these interactions, structural biology helps to understand the molecular basis of ligand affinity and efficacy. While direct structural data for this compound binding modes was not found, similar detailed analyses would be possible if a high-resolution structure of the IP receptor-FR181157 complex becomes available through techniques like cryo-EM. The IP receptor is a Class A GPCR, and ligand binding is generally understood to occur within the transmembrane domain. upnjatim.ac.id
Computational Chemistry and Molecular Modeling Approaches
Computational methods complement experimental techniques by providing theoretical insights into ligand-receptor interactions, predicting binding affinities, and exploring conformational dynamics.
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) analyses are computational techniques used to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. These methods aim to identify the key structural features that influence potency and efficacy at the target receptor. Research involving the synthesis and evaluation of novel IP receptor agonists, including studies focused on replacing structural elements of this compound, have utilized QSAR and 3D-QSAR approaches. guidetomalariapharmacology.orginvivochem.com These studies likely employed 3D-QSAR to analyze the spatial and electronic requirements for optimal binding to the IP receptor, guiding the design of new analogs with improved properties. guidetomalariapharmacology.orginvivochem.com While specific QSAR models and detailed findings for this compound itself were not found, the application of these methods in the context of this compound derivatives underscores their importance in understanding the structure-activity relationships for IP receptor agonists. guidetomalariapharmacology.orginvivochem.com
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a receptor. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into their dynamic interactions and conformational changes. Studies investigating novel IP receptor agonists derived from modifications of this compound have employed molecular docking and molecular dynamics simulations. cenmed.com These techniques are valuable for predicting how this compound or its analogs might fit into the IP receptor binding pocket and for assessing the stability of the resulting complex over time. cenmed.com Molecular docking has also been used in conjunction with cryo-EM studies of the IP receptor bound to other ligands to further understand ligand recognition and receptor activation. mims.comwikidoc.org MD simulations can provide details on hydrogen bonding, hydrophobic interactions, and conformational rearrangements that occur upon ligand binding. cenmed.comprobes-drugs.org
Advanced Biochemical and Biophysical Characterization of Receptor-Ligand Dynamics
Beyond basic binding affinity measurements, advanced biochemical and biophysical techniques provide dynamic and functional information about the IP receptor and its interaction with ligands. Techniques such as fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and various binding assays can be used to study the kinetics of ligand binding and dissociation, receptor conformational changes upon ligand binding, and receptor-mediated signaling events. wikipedia.orgnih.govwikipedia.orguni.lu For the IP receptor, biochemical studies have characterized its internalization upon agonist stimulation and its coupling to different G proteins, such as Gs, which leads to the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govupnjatim.ac.idguidetoimmunopharmacology.org While specific advanced biophysical studies detailing the real-time binding dynamics or conformational changes of the IP receptor induced solely by this compound were not extensively detailed in the examined literature, the reported binding affinity and potency of this compound are results of fundamental biochemical and functional assays. wikipedia.org These advanced techniques are broadly applicable to studying GPCRs and their ligands, providing deeper insights into receptor-ligand dynamics beyond simple equilibrium measurements. wikipedia.orgnih.govwikipedia.orguni.luguidetopharmacology.orgnih.gov
Emerging Research Avenues and Future Perspectives for Fr181157
Discovery of Novel IP Receptor Modulators Inspired by FR181157 Scaffold
Research efforts continue to identify novel IP receptor agonists, often drawing inspiration from the structural features of existing potent compounds like this compound. This compound itself is described as an orally active prostacyclin mimetic colab.ws. Studies have investigated the synthesis and biological activity of novel derivatives based on the this compound structure researchgate.net.
Structure-activity relationship (SAR) studies play a crucial role in this area. For instance, research has explored modifications to the cyclohexene-linker present in this compound, leading to the discovery of new IP receptor agonists researchgate.net. One such compound, referred to as compound 1i (FR207845), emerged from these studies as a potent non-prostanoid PGI2 mimetic with favorable oral bioavailability researchgate.net. Another line of research involved the synthesis of novel IP agonists through N-aminoethyl cyclic amines, with future SAR studies anticipated for these derivatives mdpi.com. These investigations highlight the ongoing process of refining and modifying the structural scaffold related to this compound to identify compounds with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles mdpi.comsemanticscholar.org.
The development of new synthetic routes, such as the decarboxylative ring-opening reaction for preparing N-aminoethyl cyclic amines, facilitates the generation of diverse libraries of potential IP agonists for evaluation mdpi.com. Competitive binding assays are a standard method used to assess the affinity and selectivity of these novel compounds for the IP receptor compared to other prostanoid receptors mdpi.comsemanticscholar.org. For example, a compound identified in research seeking IP agonists superior to beraprost (B1666799) sodium showed good selectivity for the human IP receptor, with a significantly higher Ki value for other prostanoid receptors compared to the IP receptor mdpi.comsemanticscholar.org. This compound also demonstrated the ability to increase cyclic AMP production in cells expressing the human IP receptor, indicating agonist efficacy mdpi.comsemanticscholar.org.
These ongoing SAR studies and synthetic advancements, inspired by the this compound scaffold, are key to discovering the next generation of IP receptor modulators.
Integration with Omics Technologies for Systems-Level Understanding of this compound's Biological Effects
The application of omics technologies presents a significant future perspective for understanding the biological effects of this compound at a systems level. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, providing comprehensive insights into cellular structure, function, and dynamics humanspecificresearch.org. These technologies have revolutionized biological research by allowing for the systematic investigation of complex organisms and the exploration of extensive biochemical and physiological effects nih.govnih.govun.org.
Integrating omics approaches with studies on this compound could provide a deeper understanding of its molecular mechanisms beyond its primary interaction with the IP receptor. Transcriptomics could reveal how this compound influences gene expression profiles, identifying pathways and networks affected by its activity. Proteomics could shed light on changes in protein abundance and modification states in response to this compound, offering insights into downstream signaling events and cellular processes. Metabolomics could provide a snapshot of the metabolic alterations induced by this compound, potentially identifying biomarkers of its activity or revealing unexpected biological effects.
While the provided search results discuss the broad applications of omics in areas like neurotoxicology, drug discovery, and understanding complex biological interactions humanspecificresearch.orgnih.govnih.govun.orgmdpi.com, there is no specific information detailing the use of omics technologies in published research on this compound to date. However, the potential for such integration is clear. By applying multi-omics approaches, researchers could gain a holistic view of the cellular and physiological changes elicited by this compound, uncovering new biological insights and potentially identifying novel therapeutic targets or biomarkers related to IP receptor modulation humanspecificresearch.org. This systems-level perspective is crucial for a comprehensive understanding of the compound's biological footprint.
Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanistic Assessment
The development and application of advanced in vitro and in vivo models are crucial for a thorough assessment of this compound's efficacy and to elucidate its mechanisms of action. Traditional in vitro models offer advantages such as tight environmental control, reduced cost, and higher throughput, but they often fail to fully replicate the complexity of in vivo conditions frontiersin.org. Conversely, in vivo models capture the full complexity of biological systems but can be more resource-intensive and raise ethical considerations frontiersin.orgnih.gov.
Future research on this compound can leverage advancements in both areas. Advanced in vitro models, such as complex in vitro models (CIVMs) and organ-on-a-chip systems, are being developed to better mimic the tissue microenvironment and multicellular interactions, providing more physiologically relevant data than traditional cell cultures frontiersin.orgresearchgate.net. These models could be particularly valuable for studying the effects of this compound on specific cell types or tissues known to express the IP receptor, such as vascular endothelial cells and platelets nih.gov. They can facilitate the investigation of discrete events associated with this compound's activity in a controlled setting nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
